EGFR Kinase Inhibition: 4.1-Fold Greater Potency Than Erlotinib in Cell-Free Assay
In a head-to-head cell-free enzymatic assay, 2-chloro-3-(4-methylanilino)naphthalene-1,4-dione inhibited wild-type EGFR with an IC₅₀ of 3.96 nM, surpassing the clinically approved EGFR inhibitor erlotinib (IC₅₀ = 16.17 nM) by approximately 4.1-fold. [1] This target-engagement potency is attributed to the compound's ability to occupy the ATP-binding pocket of EGFR in a manner comparable to erlotinib, as demonstrated by molecular docking. [1] In contrast, the 4-cyano analog (compound 56) and 4-hydroxy analog (compound 57), while assessed for cytotoxicity, were not reported to exhibit comparable EGFR inhibitory activity in the same study, highlighting the specific contribution of the 4-methyl substituent to kinase active-site complementarity.
| Evidence Dimension | EGFR (wild-type) enzymatic inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 3.96 nM |
| Comparator Or Baseline | Erlotinib: IC₅₀ = 16.17 nM |
| Quantified Difference | 4.1-fold greater potency (3.96 vs. 16.17 nM) |
| Conditions | Cell-free EGFR inhibition assay; compound pre-incubated with EGFR followed by ATP addition; HTRF KinEASE TK detection |
Why This Matters
For research programs targeting EGFR-driven cancers, this compound provides a synthetically accessible naphthoquinone scaffold with superior cell-free target engagement compared to the reference clinical inhibitor, enabling mechanistic studies and serving as a starting point for kinase-targeted probe development.
- [1] Prachayasittikul, V.; Pingaew, R.; Worachartcheewan, A.; Nantasenamat, C.; Prachayasittikul, S.; Ruchirawat, S.; Prachayasittikul, V. Synthesis, anticancer activity and QSAR study of 1,4-naphthoquinone derivatives. Eur. J. Med. Chem. 2014, 84, 247–263. Data reproduced in Pharmaceuticals 2023, 16(4), 496, Table 1, entry 55. View Source
